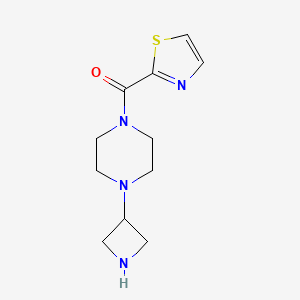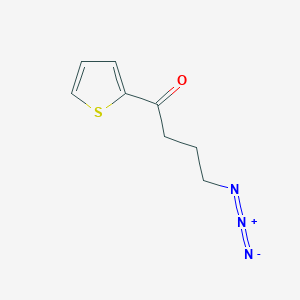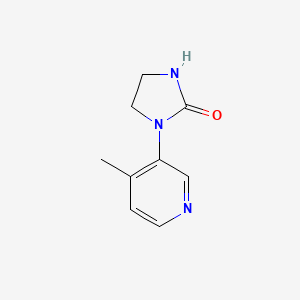
2-méthoxy-6-(trifluorométhyl)pyridine-3-méthanol
Vue d'ensemble
Description
“2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” is a chemical compound with the molecular formula C7H6F3NO . It is also known by its IUPAC name, methyl 6-(trifluoromethyl)-2-pyridinyl ether . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” can be represented by the canonical SMILES stringCOc1cccc(n1)C(F)(F)F . This indicates that the molecule consists of a pyridine ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it . Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” are not detailed in the search results, it’s worth noting that TFMP derivatives are generally used in the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .Applications De Recherche Scientifique
2-Méthoxy-6-(trifluorométhyl)pyridine-3-méthanol : Applications en recherche scientifique :
Synthèse de la 11β-hydroxystéroïde déshydrogénase de type 1 humaine
Ce composé est impliqué comme réactif dans la synthèse de la 11β-hydroxystéroïde déshydrogénase de type 1 humaine, une enzyme qui joue un rôle crucial dans le métabolisme des hormones stéroïdiennes .
Propriétés de lutte antiparasitaire
La présence de fluor et de la structure pyridine dans des dérivés comme ce composé confère des propriétés de lutte antiparasitaire supérieures par rapport aux insecticides traditionnels contenant du phényle .
Safety and Hazards
“2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H226, H300, H315, H319, and H335, indicating that it is flammable, toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions of “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .
Analyse Biochimique
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in inflammatory responses and metabolic pathways. Additionally, 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including liver toxicity and metabolic disturbances. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions highlight the importance of understanding the metabolic pathways associated with 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol to predict its effects accurately .
Transport and Distribution
The transport and distribution of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be transported into cells via specific membrane transporters, affecting its intracellular concentration and subsequent biological effects .
Subcellular Localization
The subcellular localization of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXEUBRTSMAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733145 | |
| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-37-3 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)




![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)




![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)

